B1576379 Hyfl B

Hyfl B

Cat. No.: B1576379
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyfl B is a peptide sequence sourced from the Chinese herb Hybanthus floribundus . With a length of 32 amino acids, its sequence is GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN . This peptide has been predicted to exhibit antimicrobial activity , making it a compound of interest for investigations into novel anti-infective agents and plant defense mechanisms . Research on related plant defense peptides, such as thionins and cyclotides from the Violaceae family (which includes Hybanthus ), suggests they often act by disrupting the cell membranes of target organisms . This mechanism and the exceptional stability of these peptide frameworks make them valuable tools for basic scientific research and potential applications in biotechnology . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN

Origin of Product

United States

Isolation and Primary Characterization Methodologies for Hyfl B

Advanced Chromatographic Techniques for Hyfl B Purification

The purification of cyclotides from complex plant matrices, which contain a wide array of other peptides, proteins, and secondary metabolites, typically involves multiple chromatographic steps contractlaboratory.com. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a routinely used technique for the separation, purification, and quantification of cyclotides from plant extracts google.comcontractlaboratory.comdiva-portal.orgresearchgate.netmdpi.comresearchgate.netnih.govchemrxiv.org.

The isolation of Hyfl A-C from H. floribundus involved extracting bulk plant material and purifying it to yield chromatographically pure cyclotides nih.gov. While the specific details of the chromatographic gradient used for Hyfl B purification are not explicitly detailed in all search results, RP-HPLC is consistently highlighted as a key purification step for cyclotides from Hybanthus species and other plant sources nih.govgoogle.comdiva-portal.orgmdpi.comresearchgate.netnih.govchemrxiv.org. Cyclotides often exhibit late elution under standard RP-HPLC conditions, a characteristic used in their initial identification and distinction from other plant compounds uq.edu.auresearchgate.net.

Other chromatographic techniques are also relevant in protein and peptide purification and can be part of a comprehensive cyclotide isolation strategy. Solid-phase extraction (SPE) is often used as an initial step for sample preparation to remove polar compounds contractlaboratory.comresearchgate.net. Hydrophobic interaction chromatography (HIC), while distinct from RP-HPLC, is also based on hydrophobic interactions and can be used for protein purification under milder, non-denaturing conditions, often serving as an orthogonal method to RP-HPLC tosohbioscience.comchromatographyonline.comualberta.ca. Gel permeation chromatography and ion-exchange chromatography are additional techniques employed in protein purification protocols nih.gov. A typical cyclotide purification process often involves solvent extraction, SPE, and multiple rounds of RP-HPLC to achieve high purity contractlaboratory.com.

Mass Spectrometric Approaches for Hyfl B Sequence Elucidation

Mass spectrometry (MS) is considered a gold-standard technique for the identification and characterization of cyclotides, providing crucial information about their molecular weight and amino acid sequence uq.edu.aucontractlaboratory.comdiva-portal.orgnih.govchemrxiv.orgfrontiersin.orgresearchgate.net. MALDI-TOF MS and ESI-MS are commonly employed ionization techniques contractlaboratory.com.

The sequence of Hyfl B was determined using tandem mass spectrometry (MS/MS) analysis nih.gov. To obtain sequence information from cyclotides using MS/MS, their disulfide bonds must typically be reduced, and the peptide linearized diva-portal.orgnih.govchemrxiv.orgfrontiersin.org. This is commonly achieved by reduction with agents like dithiothreitol (B142953) (DTT) followed by alkylation of the free thiol groups, for example, with iodoacetamide (B48618) diva-portal.orgnih.govchemrxiv.orgfrontiersin.org. This reduction and alkylation step also helps confirm the presence of six cysteine residues (three disulfide bonds) by the characteristic mass shift diva-portal.orgnih.govchemrxiv.orgfrontiersin.org.

Following linearization, enzymatic digestion using site-specific proteases such as endoprotease GluC, trypsin, and chymotrypsin (B1334515) is performed to generate smaller peptide fragments uq.edu.aunih.govchemrxiv.orgfrontiersin.orgresearchgate.net. These fragments are then subjected to MS/MS analysis. The fragmentation patterns, particularly the b-ion and y-ion series, allow for the de novo interpretation of the amino acid sequence nih.govchemrxiv.orgfrontiersin.org. The integration of sequence data obtained from digests with different enzymes helps in achieving full sequence coverage and distinguishing between isobaric amino acids like leucine (B10760876) and isoleucine or glutamine and lysine (B10760008) uq.edu.aunih.govchemrxiv.orgfrontiersin.orgresearchgate.net.

The amino acid sequence of Hyfl B has been reported as GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN google.comnih.govntu.edu.sggoogle.com. This sequence, determined through MS-based sequencing, revealed unique amino acid substitutions previously unseen in other cyclotides at the time of its discovery, such as a Gln and Met in loop 6, Lys in loop 2, and tandem Glu residues in loop 3 nih.gov. The Met residue in Hyfl B was notably found only in its oxidized state nih.gov.

Spectroscopic Analysis in the Initial Identification of Hyfl B

While mass spectrometry and chromatography are paramount for the initial identification and purification based on mass and separation characteristics, spectroscopic methods provide valuable information for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to determine the detailed 3D structure of cyclotides, including their folding patterns, disulfide bond connectivity, and conformational dynamics uq.edu.auuq.edu.aucontractlaboratory.comdiva-portal.org. Although not typically used for initial identification in the same way as MS or HPLC, NMR is crucial for the complete structural characterization of novel cyclotides once they have been isolated and their sequence determined.

UV-Vis spectroscopy is often used in conjunction with chromatography, particularly RP-HPLC, to detect peptides eluting from the column, typically by monitoring absorbance at 280 nm due to the presence of aromatic amino acids frontiersin.org. This provides a means to track the purification process. Infrared (IR) spectroscopy can be used to identify functional groups within molecules researchgate.net, but its primary role in the initial identification of a novel peptide like Hyfl B is less direct compared to MS. Therefore, while spectroscopic methods, particularly NMR, are vital for in-depth structural analysis of cyclotides, MS and chromatography are the primary tools for initial identification and isolation based on mass and separation properties.

Methodological Advancements in Cyclotide Isolation from Plant Sources

Significant advancements have been made in the methodologies for isolating cyclotides from plant sources, improving efficiency and enabling the discovery of novel cyclotides. Early methods for extraction and fractionation were often time- and resource-intensive diva-portal.org.

Modern approaches frequently integrate liquid chromatography with mass spectrometry (LC-MS) for the rapid screening and analysis of plant extracts for the presence of cyclotides uq.edu.audiva-portal.orgmdpi.comresearchgate.net. This allows for the detection of cyclotide-like molecules based on their characteristic mass range (typically 2.5-4.5 kDa) and chromatographic behavior (late elution on RP-HPLC) uq.edu.auresearchgate.net.

Improved extraction protocols, including optimized solvent extraction and the use of solid-phase extraction, contribute to more efficient recovery of cyclotides from complex plant matrices contractlaboratory.comdiva-portal.orgresearchgate.net. Techniques like ammonium (B1175870) sulfate (B86663) precipitation can also be used to enhance cyclotide content before chromatographic purification researchgate.netresearchgate.net.

Beyond traditional isolation from plant material, advancements in molecular biology have enabled the identification of cyclotide sequences through the screening of cDNA clones encoding cyclotide precursors diva-portal.org. This provides a complementary method for discovering novel cyclotide sequences and offers insights into their biosynthesis diva-portal.org. More recent technological innovations include the use of droplet-based microfluidics for high-throughput screening and integrated microfluidic systems for separation and detection contractlaboratory.com. Furthermore, artificial intelligence and machine learning are being explored to predict cyclotide-like sequences from genomic data and accelerate the discovery pipeline contractlaboratory.com. These advancements collectively enhance the speed, efficiency, and scope of cyclotide discovery and isolation from diverse plant sources.

Comparative Analysis of Hyfl B Isolation Protocols

While a direct comparative analysis of different isolation protocols specifically for Hyfl B is not detailed in the provided search results, the literature highlights the general strategies employed for cyclotide isolation from Hybanthus species and other plants. The isolation of Hyfl B from H. floribundus followed a typical approach involving extraction and purification to obtain chromatographically pure peptides nih.gov.

The standard workflow for cyclotide isolation generally involves initial extraction (often aqueous or solvent-based), followed by enrichment steps like SPE or precipitation, and then multiple stages of chromatography, predominantly RP-HPLC, for purification contractlaboratory.comdiva-portal.orgresearchgate.netmdpi.comresearchgate.net. Variations exist in the specific solvents used for extraction, the types of stationary phases in chromatography, and the gradients employed, which can be optimized depending on the plant source and the specific cyclotides of interest.

Comparative studies often focus on analyzing the cyclotide content and diversity across different plant species or subspecies using established peptidomics workflows, which involve standardized extraction, chromatography (LC-MS), and mass spectrometry for characterization nih.govfrontiersin.org. For instance, comparative analysis of Allexis species revealed similar mass signals and HPLC peak patterns, indicating the presence of conserved peptides frontiersin.org. The successful isolation and characterization of Hyfl B using these established methods underscore the effectiveness of the general protocols developed for cyclotide research. The continuous refinement of these methodologies, driven by technological advancements (Section 2.4), aims to improve yield, purity, and the ability to discover less abundant or novel cyclotides.

Molecular Architecture and Structural Determinants of Hyfl B

High-Resolution Structural Elucidation of Hyfl B

High-resolution structural determination techniques are essential for understanding the precise three-dimensional arrangement of atoms within a molecule like Hyfl B. While detailed, specific high-resolution structural data solely for Hyfl B is not extensively detailed in the immediately available literature, general methods applied to cyclotides provide insight into how Hyfl B's structure would be determined and characterized.

X-ray crystallography provides atomic-resolution details of a molecule's structure in the solid state (crystal form). rcsb.orgaip.orgresearchgate.netresearchgate.netnih.govmdpi.com Obtaining diffraction-quality crystals of cyclotides has historically been challenging. nih.govmdpi.com However, recent advancements, including techniques like racemic crystallography, have facilitated the determination of cyclotide crystal structures. nih.govresearchgate.netmdpi.com X-ray crystallography can confirm the cyclic backbone and disulfide bond connectivity, and delineate stabilizing features such as hydrogen bond networks. nih.govmdpi.com The first crystal structure of a cyclotide, varv F, was determined by X-ray crystallography at 1.8 Å resolution, confirming the cystine knot topology. nih.gov While a specific X-ray crystal structure for Hyfl B was not found in the search results, these studies on other cyclotides demonstrate the valuable, complementary information that X-ray crystallography provides to NMR in fully characterizing cyclotide structures. nih.govresearchgate.netnih.govmdpi.com

Disulfide Bond Topology and the Cyclic Cystine Knot Configuration in Hyfl B

A hallmark of Hyfl B and other cyclotides is the presence of three disulfide bonds formed between six conserved cysteine residues. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netbohrium.comresearchgate.netuq.edu.augoogle.comrsc.orgwikipedia.orgwikipedia.org These disulfide bonds are arranged in a specific, interlocking fashion known as the cyclic cystine knot (CCK). xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netuq.edu.augoogle.comrsc.orgwikipedia.orgwikipedia.org In the CCK motif, two disulfide bonds and the connecting polypeptide segments form a ring that is threaded by the third disulfide bond. uq.edu.auebi.ac.ukresearchgate.netuq.edu.auwikipedia.orgwikipedia.org The typical disulfide connectivity in cyclotides is CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the Roman numerals indicate the order of cysteine residues in the linear sequence. nih.govmdpi.comnih.govresearchgate.netuq.edu.au This knotted topology, combined with the head-to-tail cyclization of the peptide backbone, creates an exceptionally stable and rigid molecular framework. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net The disulfide bonds are critical for maintaining the structural integrity of Hyfl B and contributing to its resistance to thermal, chemical, and enzymatic degradation. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net

Conformational Dynamics and Stability of Hyfl B

The cyclic cystine knot structure provides cyclotides, including Hyfl B, with remarkable conformational robustness and stability. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net This inherent stability is a key feature that distinguishes cyclotides from many linear peptides.

Computational simulations, such as molecular dynamics (MD) simulations, are valuable tools for studying the folding processes, flexibility, and dynamic behavior of proteins and peptides. researchgate.netnih.govfrontiersin.orgaip.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com MD simulations can provide insights into the conformational landscape of a molecule and how it interacts with its environment. frontiersin.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com Studies utilizing MD simulations on various cyclotides have explored their interactions with lipid membranes and the stability of their structures in different environments. frontiersin.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com These simulations have shown that the cyclotide fold remains largely stable, even upon interaction with membranes. frontiersin.orgrsc.orgacs.org While specific MD simulations focused solely on the folding and flexibility of Hyfl B were not found in the provided search results, the application of these techniques to other cyclotides suggests their utility in understanding the dynamic properties of Hyfl B's robust structure. frontiersin.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com

Influence of Amino Acid Residues on Hyfl B's Tertiary and Quaternary Structures

The specific amino acid residues within the Hyfl B sequence, particularly those located in the loops between the conserved cysteine residues, play a crucial role in shaping its tertiary structure. The tertiary structure refers to the complete three-dimensional conformation of the single polypeptide chain, including the spatial arrangement of its side chains fishersci.nofishersci.fi. Interactions between the R-groups (side chains) of the amino acids, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and disulfide bonds, stabilize this structure fishersci.ptfishersci.co.uk.

Hyfl B contains several amino acid substitutions that are considered novel compared to previously characterized cyclotides. These include the presence of Glutamine (Gln) and Methionine (Met) in loop 6, Lysine (B10760008) (Lys) in loop 2, and tandem Glutamic acid (Glu) residues in loop 3 uni.lu. The properties of these specific amino acids influence the folding and stability of Hyfl B. For instance, polar residues like Glutamine, Lysine, and Glutamic acid can form hydrogen bonds and ionic interactions, while the more hydrophobic Methionine can contribute to hydrophobic core formation fishersci.fidsmz.de. The presence of these unique residues in specific loops likely contributes to distinct structural nuances of Hyfl B compared to other cyclotides. Notably, the Methionine residue in Hyfl B has been observed exclusively in its oxidized state, which could further influence the peptide's conformation and properties uni.lu.

Quaternary structure, in the context of proteins, refers to the arrangement of multiple polypeptide chains (subunits) that assemble to form a functional protein complex fishersci.nofishersci.fi. As Hyfl B exists as a single, cyclic peptide chain, it does not possess a quaternary structure in the conventional sense fishersci.ptfishersci.co.ukfishersci.nofishersci.fidsmz.de. Its functional form is derived from its stable tertiary structure.

Structure-Activity Relationship (SAR) Studies on Hyfl B Analogs

Structure-Activity Relationship (SAR) studies are instrumental in understanding how modifications to a compound's chemical structure affect its biological activity. For peptides like Hyfl B, SAR studies on its analogs would involve systematic alterations to the amino acid sequence, cyclization pattern, or disulfide bond arrangement to probe their impact on desired activities.

Given that cyclotides, with their stable CCK motif, are recognized for their potential in drug design uni.lu, SAR studies on Hyfl B analogs would likely focus on identifying key residues or structural motifs responsible for specific biological effects. Potential areas of investigation in SAR studies on Hyfl B analogs could include:

Cysteine Framework Alterations: While the CCK is highly conserved, modifications to the cysteine residues or the disulfide bond connectivity could be explored, although this is a more complex undertaking due to the importance of the knot for stability.

Residue Substitutions: Substituting specific amino acids with others of different properties (e.g., polar to non-polar, charged to uncharged) could elucidate the role of individual residues in mediating interactions with biological targets. The observed oxidized state of the Methionine in Hyfl B suggests that the oxidation state of this residue could also be a point of investigation in SAR.

Biosynthesis and Genetic Regulation of Hyfl B

Identification of Precursor Proteins and Encoding Genes for Hyfl B

Cyclotides are synthesized as linear precursor proteins. These precursors typically consist of a signal peptide for translocation into the endoplasmic reticulum, a propeptide region, the mature cyclotide domain, and a short hydrophobic tail nih.gov. The mature Hyfl B sequence is embedded within such a precursor protein. Studies on cyclotide biosynthesis in plants, including those in the Violaceae family, have utilized techniques like reverse transcription PCR and sequencing of cyclotide precursor mRNA to identify the genes encoding these peptides nih.gov. For Hyfl B, its sequence (GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN) has been determined, which is derived from a larger precursor nih.govgoogle.comgoogle.com. The genes encoding cyclotide precursors are found in small families and exhibit differential expression patterns plos.org.

Enzymatic Machinery Involved in Hyfl B Cyclization and Disulfide Bond Formation

The cyclization of the linear precursor peptide and the formation of disulfide bonds are critical steps in the maturation of Hyfl B. The head-to-tail cyclization, which forms the cyclic backbone, is catalyzed by asparaginyl endopeptidases (AEPs), also known as plant asparaginyl ligases (PALs) ntu.edu.sg. These enzymes are capable of both peptide cleavage and transpeptidation, facilitating the ligation of the N- and C-termini of the mature cyclotide domain ntu.edu.sg. Disulfide bond formation, which establishes the cyclic cystine knot motif, is mediated by enzymes of the protein disulfide isomerase (PDI) family within the endoplasmic reticulum nih.gov. The CCK motif in cyclotides involves three disulfide bonds nih.govacs.org.

Post-Translational Modifications and Maturation Pathways of Hyfl B

The maturation pathway of Hyfl B involves several post-translational modifications. Following synthesis as a precursor protein, the signal peptide is cleaved upon entry into the endoplasmic reticulum. The propeptide regions flanking the mature cyclotide domain are then removed by proteolytic cleavage, primarily catalyzed by AEPs ntu.edu.sg. Concurrently or subsequently, the head-to-tail cyclization occurs, catalyzed by the same or related AEPs ntu.edu.sg. Disulfide bonds are formed between conserved cysteine residues within the mature domain, a process facilitated by PDIs nih.gov. Hyfl B contains six cysteine residues that form three disulfide bonds, characteristic of cyclotides nih.govgoogle.com. An interesting observation for Hyfl B is the detection of an oxidized methionine residue, suggesting potential oxidative modifications beyond disulfide bond formation can occur during maturation nih.gov. Post-translational modifications are crucial for regulating protein activity, stability, and localization nih.govnih.govabcam.com.

Transcriptomic and Proteomic Analysis of Hyfl B Expression in Native Plants

Transcriptomic and proteomic analyses have been employed to study cyclotide expression in native plants, including Hybanthus species nih.govuq.edu.auresearchgate.netacs.org. These approaches help in identifying cyclotide precursor genes and understanding their expression levels in different tissues and at various developmental stages nih.govacs.org. For Hybanthus floribundus, transcriptomic analysis has aided in the discovery of various cyclotide sequences, including Hyfl variants nih.gov. Proteomic analysis, often involving mass spectrometry, is used to identify and quantify the mature cyclotide peptides present in plant extracts nih.govacs.orgbiorxiv.org. Variations in cyclotide profiles have been observed between individual plants and different tissues within the same plant, suggesting that expression can be influenced by genetic factors and environmental conditions nih.gov.

Data on the relative abundance of different Hyfl cyclotides in Hybanthus floribundus subspecies floribundus can be illustrated as follows, based on detection through LC-MS analysis nih.gov:

CyclotideDetection in H. floribundus subsp. floribundus
Hyfl ADetected (indicated by peak) nih.gov
Hyfl BDetected (indicated by peak) nih.gov
Hyfl CDetected (indicated by peak) nih.gov

Note: The table represents qualitative detection based on LC-MS peaks indicated in the source nih.gov. Quantitative data on expression levels would require specific experimental results not detailed in the provided snippets.

Phylogenetic and Evolutionary Considerations of Hyfl B Biosynthetic Pathways

Phylogenetic analysis of cyclotide precursors has provided insights into the evolutionary history of these peptides and their biosynthetic pathways ntu.edu.sgresearchgate.netntu.edu.sg. Studies have shown that cyclotides are found in several plant families, notably the Violaceae and Rubiaceae, suggesting either a common ancestry or horizontal gene transfer events nih.gov. The conservation of key enzymatic machinery, such as AEPs involved in cyclization, across different cyclotide-producing species indicates a shared evolutionary origin for core biosynthetic steps ntu.edu.sg. Phylogenetic analysis of AEPs and cyclotide precursors from various plant species helps to trace the diversification of cyclotide sequences and the evolution of their complex biosynthetic pathways ntu.edu.sgresearchgate.net. The presence of similar cyclotide subfamilies (bracelet, Möbius, and trypsin inhibitor) across geographically distinct regions suggests that the basic biosynthetic routes are conserved uq.edu.au.

Chemical Synthesis and Engineered Production of Hyfl B and Analogs

Solid-Phase Peptide Synthesis Strategies for Hyfl B

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the chemical synthesis of peptides, including cyclotides and their analogs. This method involves the stepwise assembly of amino acids onto a solid support, typically a resin bead. evitachem.comyoutube.com The process generally proceeds from the C-terminus to the N-terminus of the peptide chain. youtube.com Protecting groups, such as Fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), are employed to prevent unwanted side reactions during the coupling of amino acids. youtube.comnih.gov

For cyclotides like Hyfl B, SPPS allows for the controlled formation of the linear peptide precursor. After the linear sequence is assembled on the resin, it is typically cleaved from the solid support, and side-chain protecting groups are removed. youtube.comnih.gov The resulting linear peptide then undergoes a cyclization step to form the characteristic cyclic backbone. evitachem.com

While general SPPS protocols are well-established, specific strategies may be optimized for cyclotides based on their unique sequences and the presence of multiple cysteine residues that will form disulfide bonds. The efficiency of coupling steps and the choice of protecting groups are critical for achieving high yields and purity of the linear precursor.

Chemoenzymatic and Ligature-Based Approaches for Hyfl B Cyclization

The cyclization of the linear peptide precursor is a critical step in obtaining the mature, biologically active cyclotide Hyfl B. Both chemical and enzymatic methods can be employed for this process.

Ligature-based approaches, such as Native Chemical Ligation (NCL), have been successfully applied to the cyclization and folding of cyclotides. google.com NCL involves the chemoselective reaction between a peptide-α-thioester and an N-terminal cysteine residue, leading to the formation of a native peptide bond at the ligation site. This method allows for the synthesis of larger peptides and proteins from smaller unprotected segments. For cyclotides, intramolecular NCL can be used to cyclize the linear precursor. google.com

Chemoenzymatic synthesis offers another avenue for cyclization, particularly for precursors generated through SPPS. uq.edu.au This approach often utilizes enzymes, such as peptidases or ligases, to catalyze the formation of the peptide bond that closes the ring. uq.edu.au These enzymatic reactions can offer high specificity and efficiency under mild conditions. The choice of enzyme and reaction conditions is crucial for efficient cyclization and proper folding, including the formation of the correct disulfide bonds that define the cyclic cystine knot motif.

Intein-mediated protein splicing (PTS) and expressed protein ligation (EPL) represent powerful biomimetic approaches for cyclotide production that inherently involve ligation and cyclization. google.com These methods utilize protein splicing elements (inteins) fused to the linear cyclotide precursor. The inteins catalyze the excision of themselves from the precursor and the concomitant formation of a cyclic peptide. google.com Differences in the cyclization process between PTS and EPL methods, driven by the affinity and reaction speed of the intein fragments, can influence cyclization yields. google.com

Expression Systems for Recombinant Production of Hyfl B

Recombinant production offers an alternative strategy for obtaining Hyfl B and its analogs, particularly for scaling up production. This involves expressing the gene encoding the linear precursor of Hyfl B in a suitable host organism. google.comgoogle.com The choice of expression system significantly impacts the yield, folding, and post-translational modifications of the recombinant peptide.

Prokaryotic Expression Systems for Hyfl B Production

Prokaryotic systems, particularly Escherichia coli (E. coli), are widely used for recombinant protein production due to their rapid growth, ease of genetic manipulation, and high expression levels. google.comnih.gov For cyclotides, E. coli has been explored as an expression host. google.com However, producing disulfide-rich peptides like cyclotides in the cytoplasm of E. coli can be challenging due to the reducing environment, which can hinder proper disulfide bond formation. Strategies to overcome this include directing expression to the periplasm or using engineered E. coli strains with modified redox environments.

Recombinant production in E. coli often involves expressing the linear cyclotide precursor fused to a solubility tag or a protein splicing element (intein) to facilitate expression and subsequent cyclization. google.com Following expression, the linear precursor needs to be processed, which may involve cleavage of the fusion tag and cyclization. google.com

Eukaryotic Expression Systems for Hyfl B Production

Eukaryotic expression systems offer advantages for producing complex peptides like cyclotides, particularly regarding proper folding and disulfide bond formation, as their cellular environments are more conducive to these processes. Eukaryotic systems explored for cyclotide production include yeast, insect baculovirus systems, mammalian cells, and plants. google.comcusabio.comacs.orgresearchgate.net

Yeast expression systems are known for their ability to produce and secrete folded, disulfide-bonded proteins. cusabio.com Insect baculovirus systems and mammalian cell cultures can also be used for recombinant peptide production, offering different advantages in terms of scalability and post-translational modifications. cusabio.com

Plant-based production platforms, ranging from stable transgenic plant lines to transient expression systems, have also been considered for cyclotides. acs.orgresearchgate.net Plant systems can offer a cost-effective and scalable method for producing cyclotides, and some plant parts may naturally accumulate these peptides. acs.org

Recombinant production of Hyfl C, a related cyclotide from Hybanthus floribundus, has been successfully demonstrated in a yeast expression system. cusabio.com This suggests the feasibility of using eukaryotic hosts for producing Hyfl B as well.

Site-Directed Mutagenesis and Chemical Modification of Hyfl B

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence encoding a peptide, leading to amino acid substitutions, insertions, or deletions in the resulting protein. nih.govneb.comassaygenie.comtestbook.com This technique is invaluable for studying the structure-activity relationships of Hyfl B and developing analogs with altered properties. By strategically modifying specific amino acid residues, researchers can investigate their roles in cyclization, folding, stability, and biological activity. neb.com For example, mutagenesis can target the conserved cysteine residues to study the impact on disulfide bond formation and knot structure or modify residues in the loops to explore changes in function. nih.govdiva-portal.org

Chemical modification of peptides involves altering the amino acid side chains or the peptide backbone through chemical reactions. This can be done post-synthesis or by incorporating modified amino acids during synthesis. Chemical modifications can be used to enhance the stability, modify the biological activity, or introduce labels for research purposes. google.com For cyclotides, chemical modifications can complement site-directed mutagenesis in generating diverse analogs with tailored properties. The observation of oxidized methionine in native Hyfl B suggests a natural post-translational modification that could also be introduced or studied through chemical methods. nih.govscispace.com

Scalable Synthesis and Purification Methodologies for Research Applications

Developing scalable synthesis and purification methodologies is essential to provide sufficient quantities of Hyfl B and its analogs for detailed research applications. Both chemical synthesis (SPPS) and recombinant production require efficient downstream processing to isolate the target peptide from reaction mixtures or cell cultures.

For chemically synthesized peptides, purification typically involves chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). diva-portal.orgchemrxiv.org RP-HPLC separates peptides based on their hydrophobicity and is commonly used for purifying synthetic peptides after cleavage and cyclization. chemrxiv.org

For recombinant production, purification strategies depend on the expression system and whether the peptide is expressed intracellularly or secreted. Methods may include cell lysis (for intracellular expression), filtration, precipitation, and various chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size exclusion chromatography, and RP-HPLC). chemrxiv.orgtandfonline.combbrc.ingoogle.com The goal is to obtain Hyfl B or its analogs at a high level of purity, which is critical for accurate characterization and reliable research findings. cusabio.com

Molecular Mechanisms of Hyfl B Interactions

Computational Modeling of Hyfl B-Target Complexes

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are widely employed in chemical biology to investigate the potential interactions between a compound and its biological targets. These methods can provide insights into binding affinities, interaction sites, and the dynamic behavior of the complex. In the broader context of cyclotide research, computational approaches have been utilized to model interactions with various targets, including G protein-coupled receptors (GPCRs). forschung3r.chnih.gov For instance, studies have explored the interaction of other cyclotides, such as Vodo-C1, with the cannabinoid 2 receptor (CB2R) using modeling techniques. forschung3r.chnih.gov

However, based on the currently available search results, detailed computational modeling studies specifically focused on Hyfl B and its interactions with defined biological targets have not been found. While Hyfl B's sequence and structural features have been characterized kahedu.edu.inforschung3r.ch, and cyclotides, in general, are being investigated for their potential to interact with targets like GPCRs forschung3r.chnih.gov, specific data derived from computational simulations or docking studies for Hyfl B itself interacting with a particular protein or other biomolecule are not present in the consulted literature.

Advanced Analytical and Methodological Developments for Hyfl B Research

Quantitative Proteomics for Hyfl B Detection and Quantification

Quantitative proteomics plays a crucial role in identifying and quantifying the protein targets and interaction partners of Hyfl B within a biological context. Techniques such as affinity-based chemical proteomics, often coupled with high-end quantitative mass spectrometry, enable unbiased, proteome-wide analyses of compound interactions. evotec.comnih.govmdpi.com

Methods like Stable Isotope Labeling in Cell Culture (SILAC), Tandem Mass Tag (TMT), and Isobaric Tag for Relative and Absolute Quantification (iTRAQ) are commonly employed for quantitative proteomics. mdpi.com These approaches allow for the precise determination of target proteins and can provide insights into target-specific dissociation constants. evotec.com Photoaffinity labeling coupled with mass spectrometry is another powerful chemical proteomics approach that permits the covalent capture of target proteins in live cells, aiding in the visualization of compound-target interactions and the identification of binding site locations. evotec.com

Beyond direct target identification, quantitative proteomics, including techniques like thermal proteome profiling, can monitor the effects of small molecules on protein thermal stability, enabling the discovery of new inhibitor targets and the quantitative assessment of target and off-target occupancy. worldpreclinicalcongress.comacs.org This provides a systems-level view of how Hyfl B or its derivatives might influence protein stability and interaction networks.

High-Throughput Screening Platforms for Hyfl B Derivative Activity

High-throughput screening (HTS) platforms are essential for the rapid evaluation of large libraries of compounds, including derivatives of Hyfl B, to identify those with desired biological activities. medchemexpress.comevotec.com HTS involves screening thousands to millions of compounds using automated systems and previously developed biological assays. medchemexpress.comevotec.com

These platforms can utilize various assay formats, including cell-based and biochemical experiments, to assess activity against specific biological targets or cellular phenotypes. medchemexpress.com Cell-based screening is particularly valuable as it can provide data on whether a compound exhibits pharmacological activity within a cellular environment. medchemexpress.com Biochemical assays, on the other hand, are often used to measure the modulation of specific enzyme activities or molecular interactions. nih.gov

HTS campaigns aim to identify "hits" – compounds showing promising interactions or activities – which then undergo further investigation and optimization. researchgate.net Data generated from HTS, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are used to guide compound selection and understand early structure-activity relationships. plos.orgevotec.com For example, in a study screening for α-glucosidase inhibitors, HTS of synthetic compounds identified several active molecules with IC50 values in the micromolar range. plos.org

An example of data generated from HTS could be presented as follows, illustrating the activity of hypothetical Hyfl B derivatives against a specific target:

Hyfl B DerivativeAssay TargetIC50 (µM)
Hyfl B-D1Protein X5.2
Hyfl B-D2Protein X15.8
Hyfl B-D3Enzyme Y>100
Hyfl B-D4Enzyme Y8.1

Note: This table presents hypothetical data for illustrative purposes based on the type of data generated in HTS studies plos.org.

Advanced Imaging Techniques for Visualizing Hyfl B-Cellular Interactions

Advanced imaging techniques provide a visual understanding of how Hyfl B interacts with cells and its localization within cellular structures. Fluorescence microscopy is a pivotal technique, utilizing fluorescent markers to visualize specific cellular components and providing dynamic imaging of living cells. solubilityofthings.comcrownbio.comhalolabs.com Variants like live-cell imaging allow for real-time monitoring of cellular processes and responses to compounds. solubilityofthings.comhalolabs.com

Confocal microscopy enhances resolution and enables the generation of high-resolution, three-dimensional images of fluorescently labeled specimens, providing detailed views of cellular structures and the distribution of Hyfl B within them. solubilityofthings.comhalolabs.com

Super-resolution imaging techniques, such as Single-Molecule Localization Microscopy (SMLM), push the boundaries of resolution, allowing researchers to visualize individual molecules and study protein interactions and dynamics within cells with nanoscale precision. numberanalytics.com Correlative light and electron microscopy (CLEM) combines the molecular specificity of fluorescence microscopy with the high-resolution ultrastructural detail of electron microscopy, enabling the localization of fluorescently labeled molecules like Hyfl B within the broader cellular architecture. nih.gov High Content Imaging (HCI) combines automated microscopy and image analysis to capture multi-dimensional views of cellular states in response to compounds, accelerating screening and providing insights into cellular behaviors. crownbio.com

Development of Novel Assays for Assessing Hyfl B's Molecular Activities

Developing novel, specific assays is crucial for precisely measuring the various molecular activities of Hyfl B. These assays are designed to quantify the compound's effects on specific biological processes or targets, whether in vitro or within a cellular context. nih.govfrontiersin.org

Target-based screening often relies on in vitro biochemical or biophysical assays that measure the direct interaction between a compound and its target, or the compound's ability to modulate target activity. frontiersin.org Examples include enzyme inhibition assays, receptor binding assays, or assays measuring protein-protein interactions. nih.govfrontiersin.org These assays can utilize various detection methods, such as colorimetric, fluorometric, or bioluminescent readouts, chosen for their sensitivity and suitability for high-throughput formats. researchgate.netnih.govfrontiersin.org

Cell-based assays are also vital, providing a more physiologically relevant context to assess Hyfl B's activity. frontiersin.org These can range from simple cell viability or proliferation assays to more complex assays measuring the modulation of specific intracellular signaling pathways or cellular functions. frontiersin.org For instance, assays measuring glucose uptake or insulin (B600854) secretion can assess a compound's impact on metabolic processes. nih.gov The development of novel assays tailored to the unique structural features and predicted functions of Hyfl B, such as its potential as a cyclotide, would be essential for characterizing its specific molecular mechanisms. chemrxiv.org

Integration of Omics Data for Comprehensive Hyfl B Mechanistic Understanding

Integrating data from multiple omics layers is a powerful strategy for gaining a comprehensive understanding of Hyfl B's mechanism of action and its effects on biological systems. nih.govgenexplain.commdpi.comnygen.io Single-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) provide valuable but often isolated snapshots of cellular changes. nygen.io By integrating data from these different levels, researchers can uncover the intricate interplay between molecular layers and gain a more holistic view. genexplain.comnygen.io

Multi-omics integration can help to:

Identify and validate drug targets by cross-validating findings across complementary molecular layers. nygen.io

Elucidate precise mechanisms of action by linking changes at the genomic or transcriptomic level to alterations in protein expression, post-translational modifications (as potentially studied by quantitative proteomics), and metabolic profiles. genexplain.commdpi.comnygen.io

Identify key drivers or "master regulators" of cellular responses that might be missed by single-omics analyses. genexplain.com

Provide a systems-level perspective that can reveal how Hyfl B perturbs interconnected biological pathways and networks. genexplain.comnygen.io

Computational approaches, including machine learning techniques and bioinformatic tools, are essential for integrating and analyzing complex multi-omics datasets. nih.govrsc.org These methods can help generate hypotheses about Hyfl B's mechanism of action for subsequent experimental validation. nih.govrsc.org By combining transcriptomics data (changes in gene expression), proteomics data (changes in protein levels and modifications), and metabolomics data (changes in metabolite concentrations), researchers can build a more complete picture of the cellular response to Hyfl B treatment. genexplain.commdpi.comnygen.io

Biotechnological and Research Applications of Hyfl B As a Molecular Scaffold

Hyfl B as a Template for Peptide Engineering and Design

The concept of epitope grafting involves transplanting a bioactive peptide sequence from a protein of interest onto a stable molecular scaffold like Hyfl B. nih.gov This approach aims to confer the biological activity of the epitope to the scaffold, while the scaffold provides enhanced stability and bioavailability. The loops of cyclotides are amenable to such modifications. While the principle is well-established for other cyclotides, specific examples of functional epitopes being successfully grafted onto the Hyfl B framework are not extensively documented in peer-reviewed literature.

Table 1: Potential Functional Epitopes for Grafting onto a Cyclotide Scaffold like Hyfl B (Conceptual)

Epitope ClassExample PeptideOriginal TargetPotential Application
Anti-cancerLyP-1p32 proteinTumor targeting
Cell-penetratingTat (48-60)HIV-1 Tat proteinIntracellular delivery
Receptor bindingRGD motifIntegrinsModulating cell adhesion

This table is conceptual and illustrates the types of epitopes that could be grafted onto a stable cyclotide scaffold such as Hyfl B.

The structural information from Hyfl B can inform the de novo design of macrocyclic peptides with tailored properties. By understanding the sequence and structural determinants of Hyfl B's stability, researchers can computationally design novel macrocycles with potentially enhanced stability, solubility, or target affinity. nih.gov These synthetic peptides might retain the desirable scaffold properties of Hyfl B while incorporating non-natural amino acids or other chemical modifications to further improve their pharmaceutical characteristics. Research specifically detailing the design of macrocyclic peptides inspired directly by the Hyfl B sequence is not yet prominent in the literature.

Applications of Hyfl B in Chemical Biology and Probe Development

Harnessing Hyfl B for Targeted Molecular Delivery Systems (conceptual, non-clinical)

Conceptually, the Hyfl B scaffold could be utilized in the development of targeted molecular delivery systems. nih.govmdpi.com By grafting a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) onto the Hyfl B framework, it could theoretically be used to deliver a payload, such as a small molecule drug or a diagnostic agent, to a specific cell or tissue type. The inherent stability of the cyclotide scaffold would be beneficial for maintaining the integrity of the delivery system in biological fluids. This remains a conceptual application for Hyfl B, as no specific non-clinical studies have been published.

Role of Hyfl B in Fundamental Understanding of Peptide-Protein Interactions

The rigid and well-defined structure of Hyfl B could serve as a model system for studying the principles of peptide-protein interactions. nih.govyoutube.comchemrxiv.org By systematically modifying the amino acid residues in the loops of Hyfl B and assessing their binding to various protein targets, researchers could gain insights into the energetic contributions of individual residues to binding affinity and specificity. The constrained conformation of the scaffold would reduce the conformational entropy changes upon binding, simplifying the interpretation of binding data. While this is a valid theoretical application, specific studies employing Hyfl B for this purpose have not been identified.

Future Prospects for Hyfl B in Biomedical Research Tools (conceptual, non-clinical)

The future prospects for Hyfl B in biomedical research will likely depend on more extensive characterization and engineering studies. As a stable and modifiable scaffold, its potential is significant. Future research could focus on:

Systematic Grafting Studies: Exploring the tolerance of the Hyfl B framework to a wide range of bioactive epitopes.

Development of Hyfl B-based Libraries: Creating combinatorial libraries of Hyfl B variants to screen for novel biological activities.

High-Resolution Structural Studies: Determining the three-dimensional structures of engineered Hyfl B peptides in complex with their targets to guide further design efforts.

In Vitro and Cell-Based Assays: Evaluating the efficacy of Hyfl B-based constructs in relevant biological assays.

These conceptual future directions could pave the way for the development of novel Hyfl B-based research tools and therapeutic leads.

Conclusion and Future Perspectives in Hyfl B Research

Synthesis of Key Findings on Hyfl B's Structure and Function

Structural analysis has revealed the amino acid sequence of Hyfl B, identifying it as a bracelet cyclotide nih.govuq.edu.auntu.edu.sggoogle.com. A notable characteristic of Hyfl B is the presence of a methionine residue in loop 6, a feature that is unusual among cyclotides nih.govcore.ac.uk. Furthermore, Hyfl B contains a lysine (B10760008) residue in loop 2 and tandem glutamic acid residues in loop 3, contributing to its distinct composition. It is also one of the few cyclotides identified to contain three glutamic acid residues chemrxiv.orgnih.gov. The tripeptide sequence AET in loop 1 of Hyfl B is considered novel compared to the more commonly observed GES, GET, or AES sequences in this conserved region nih.gov. Interestingly, the methionine residue in isolated Hyfl B has been detected exclusively in its oxidized form nih.govcore.ac.uk.

While specific biological functions solely attributed to Hyfl B are still under detailed investigation, research on cyclotides as a class provides context for its potential activities. Cyclotides are known for their exceptional stability, resistance to thermal, chemical, and enzymatic degradation, which is conferred by their cyclic backbone and rigid CCK structure nih.govgoogle.comuq.edu.au. They are believed to function in plants as defense agents, primarily against insects, and their mechanism of action is thought to involve the disruption of biological membranes nih.gov. The unique structural elements of Hyfl B may influence its specific interactions with membranes or other biological targets, potentially leading to distinct functional profiles compared to other cyclotides.

Outstanding Questions in Hyfl B Biochemistry and Molecular Biology

The precise molecular targets and mechanisms of action of Hyfl B at the cellular level require further investigation. While membrane disruption is a general mechanism for many cyclotides, the specific lipids or proteins that Hyfl B interacts with, and how these interactions translate into biological effects, are not yet fully understood. The biosynthetic pathway leading to the cyclization and disulfide bond formation of Hyfl B, including the potential enzymatic machinery involved and the factors influencing methionine oxidation, presents another area for in-depth study.

Emerging Technologies for Advancing Hyfl B Research

Advancements in various technologies are poised to significantly enhance Hyfl B research. High-resolution mass spectrometry techniques, such as native MS and ion mobility MS, can provide deeper insights into the post-translational modifications and conformational heterogeneity of Hyfl B chemrxiv.orgnih.govdiva-portal.orguq.edu.au. Nuclear Magnetic Resonance (NMR) spectroscopy and potentially Cryo-Electron Microscopy (Cryo-EM), especially when studying membrane interactions, can offer detailed structural information and dynamics diva-portal.orguq.edu.au.

Improved methods for chemical synthesis and recombinant expression of cyclotides are crucial for producing sufficient quantities of Hyfl B and its structural variants for detailed biochemical and functional studies chemrxiv.orgnih.govuq.edu.aunih.gov. Chemoenzymatic approaches may also play a role in the efficient production of Hyfl B uq.edu.au. Furthermore, the application of bioinformatics and machine learning tools, similar to those used for predicting cyclotide structures, can aid in predicting the potential functions and interactions of Hyfl B based on its unique sequence and structural features chemrxiv.org. High-throughput screening platforms for evaluating peptide-membrane interactions and other potential biological activities will accelerate the functional characterization of Hyfl B and its analogs.

Potential for Hyfl B to Inform Broader Peptide Science

The study of Hyfl B holds significant potential to inform broader peptide science, particularly concerning the structure-function relationships and evolutionary adaptability of cyclic peptides. As a cyclotide with unusual amino acid substitutions and composition, Hyfl B serves as a valuable case study for understanding how variations within the highly stable CCK scaffold influence biological activity and stability nih.govgoogle.com. Investigating the role of the methionine residue in loop 6 and the presence of three glutamic acid residues can provide fundamental insights into the constraints and flexibility of the cyclotide structure nih.govchemrxiv.orgnih.gov.

Research into Hyfl B's biosynthesis can shed light on the enzymatic mechanisms involved in cyclization and disulfide bond formation in cyclotides, contributing to the understanding of natural peptide synthesis pathways uq.edu.au. By comparing the properties of Hyfl B with other cyclotides, researchers can gain a better understanding of the molecular determinants of cyclotide activity and stability, which can inform the design of novel peptide-based therapeutics and agrochemicals utilizing the cyclotide scaffold nih.govgoogle.comnih.govuq.edu.au.

Strategic Directions for Collaborative Research in Cyclotide Bioscience

Advancing the understanding of Hyfl B and other cyclotides necessitates strategic directions for collaborative research in cyclotide bioscience. Establishing and strengthening international collaborations among botanists, natural product chemists, biochemists, structural biologists, molecular biologists, and pharmacologists is essential for a multidisciplinary approach to cyclotide discovery, characterization, and application.

Collaborative efforts could focus on comprehensive biodiversity screening of Hybanthus species and other potential plant sources to uncover the full spectrum of Hyfl cyclotides and related peptides nih.govcore.ac.uk. Developing standardized protocols for cyclotide isolation, purification, structural determination, and functional assays through collaborative networks would facilitate data comparison and accelerate research progress diva-portal.orguq.edu.au. Joint initiatives to establish publicly accessible databases containing structural, sequence, and activity data for cyclotides, including Hyfl B, would be invaluable resources for the research community. Collaborative projects investigating the ecological roles of cyclotides in plant defense and their interactions with pests and pathogens in their natural environments would provide crucial context for understanding their biological significance. Finally, collaborative ventures exploring the potential applications of Hyfl B and other cyclotides in areas such as drug design, agriculture, and biotechnology, leveraging the unique stability and diverse activities of this peptide family, represent a key strategic direction for the future of cyclotide bioscience nih.govgoogle.comnih.govuq.edu.au.

Q & A

Q. What experimental protocols are essential for synthesizing and characterizing Hyfl B with high reproducibility?

To ensure reproducibility, document synthesis conditions (e.g., temperature, solvents, catalysts) and purification methods (e.g., recrystallization, HPLC). Characterization should include spectroscopic data (NMR, IR) and chromatographic purity analysis. Follow journal guidelines for detailing experimental steps, such as specifying equipment models and calibration methods . For novel compounds, provide full spectral assignments and elemental analysis; for known compounds, cite prior literature .

Q. How should researchers address variability in Hyfl B’s physicochemical properties across studies?

Systematically compare experimental conditions (e.g., pH, temperature) and analytical techniques used in conflicting studies. Use standardized reference materials and replicate experiments under controlled settings. Highlight methodological differences in publications to clarify discrepancies .

Q. What statistical methods are recommended for analyzing Hyfl B’s bioactivity data?

Employ hypothesis-testing frameworks (e.g., t-tests, ANOVA) for comparing experimental groups. For dose-response studies, use nonlinear regression models. Adhere to NIH guidelines for preclinical research, including sample-size justification and transparency in data exclusion criteria .

Advanced Research Questions

Q. How can contradictory spectroscopic data for Hyfl B be resolved in multi-institutional studies?

Adopt collaborative validation protocols:

  • Share raw spectral data and metadata (e.g., solvent purity, instrument settings).
  • Use computational tools (e.g., density functional theory) to model expected spectra.
  • Publish consensus guidelines through interdisciplinary workshops, emphasizing harmonized calibration practices .

Q. What strategies optimize experimental designs for studying Hyfl B’s stability under environmental stressors?

Implement factorial designs to test interactions between variables (e.g., light, humidity). Use accelerated stability testing with high-throughput analytics (e.g., LC-MS). For degradation product identification, combine tandem mass spectrometry with isotopic labeling .

Q. How can researchers systematically identify knowledge gaps in Hyfl B’s mechanism of action?

Conduct a scoping review using databases like PubMed and Web of Science, filtering for studies with mechanistic assays (e.g., enzyme inhibition, receptor binding). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unanswered questions .

Q. What methodologies ensure robust structure-activity relationship (SAR) analysis for Hyfl B derivatives?

  • Synthesize analogs with systematic modifications (e.g., substituent groups).
  • Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity.
  • Validate models with external datasets and report confidence intervals .

Data Management and Reporting

Q. How should researchers manage and share large datasets from Hyfl B studies?

Develop a Data Management Plan (DMP) outlining storage formats, metadata standards, and repositories (e.g., Zenodo, institutional databases). For public datasets, include README files detailing experimental variables and quality-control steps .

Q. What are best practices for presenting contradictory findings in Hyfl B research?

Use dedicated sections in manuscripts to discuss potential sources of discrepancy (e.g., sample heterogeneity, analytical sensitivity). Provide raw data in supplementary materials and suggest follow-up experiments to resolve conflicts .

Ethical and Methodological Frameworks

Q. How can researchers align Hyfl B studies with ethical guidelines for preclinical research?

Include ethics committee approvals, animal welfare statements (if applicable), and conflict-of-interest disclosures. Follow ARRIVE or CONSORT checklists for reporting standards .

Q. Tables for Quick Reference

Key Analytical Techniques for Hyfl B Purpose
NMR SpectroscopyStructural elucidation
HPLC-MSPurity assessment, degradation analysis
Differential Scanning Calorimetry (DSC)Thermal stability profiling
Common Pitfalls in Hyfl B Research Mitigation Strategies
Unreported synthesis conditionsAdhere to Beilstein Journal guidelines
Overreliance on single-dose experimentsUse dose-response curves with triplicates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.